3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid
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Overview
Description
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is an organic compound that features a methoxyphenyl group and a sulfanylphenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds between aryl halides and organoboron compounds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Specific heterogeneous copper catalysts may also be employed to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antileukotrienic activity may be attributed to the inhibition of leukotriene synthesis or receptor binding, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)prop-2-enoic acid: Another compound with a similar structure but different substituents, investigated for its antileukotrienic properties.
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its overall structure and reactivity.
Uniqueness
3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
830328-28-4 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfanylphenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H16O3S/c1-12(17(18)19)11-13-3-7-15(8-4-13)21-16-9-5-14(20-2)6-10-16/h3-11H,1-2H3,(H,18,19) |
InChI Key |
CRRCUVWLAIFQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)SC2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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